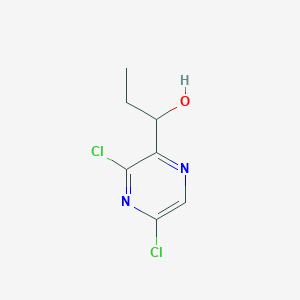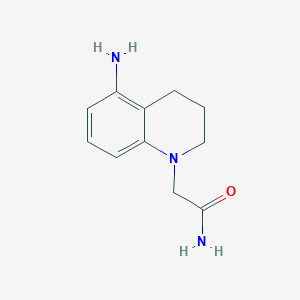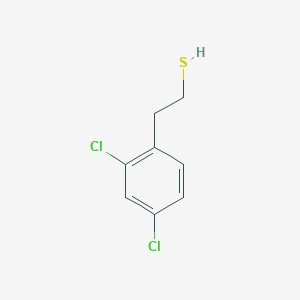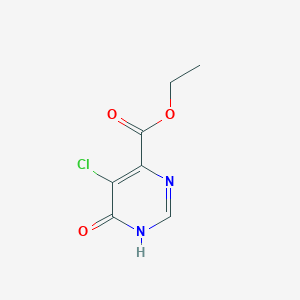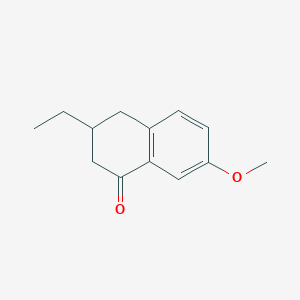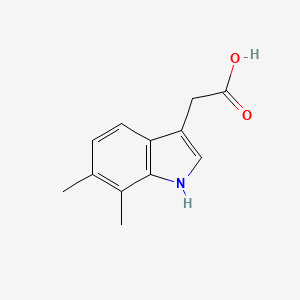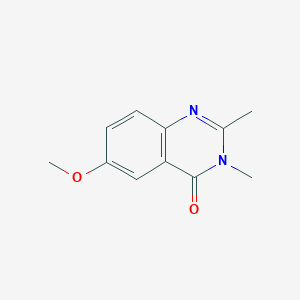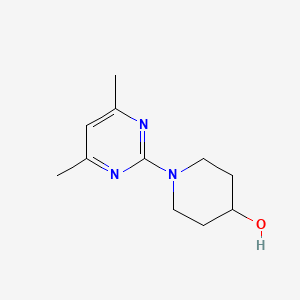
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C11H17N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas can facilitate the reduction.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4,6-Dimethylpyrimidin-2-yl)piperidine: Lacks the hydroxyl group, making it less polar.
4-(4,6-Dimethylpyrimidin-2-yl)piperidine: Different substitution pattern on the piperidine ring.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is unique due to the presence of both the pyrimidine ring and the hydroxyl group on the piperidine ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)13-11(12-8)14-5-3-10(15)4-6-14/h7,10,15H,3-6H2,1-2H3 |
InChIキー |
JFVVUTHALOPGMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



